2-chloro-1-ethenyl-4-iodobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-ethenyl-4-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2-chloro-1-vinylbenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-ethenyl-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form ethyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
Substitution: Products with different substituents replacing chlorine or iodine.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
2-chloro-1-ethenyl-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific pathways or receptors.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-ethenyl-4-iodobenzene depends on the specific reaction or application. In substitution reactions, the compound acts as an electrophile or nucleophile, depending on the conditions. In coupling reactions, it forms intermediates that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application, but generally involve interactions with other organic molecules or catalysts.
Comparison with Similar Compounds
2-chloro-1-ethenyl-4-iodobenzene can be compared with other halogenated vinylbenzenes, such as:
- 2-chloro-1-ethenyl-4-bromobenzene
- 2-chloro-1-ethenyl-4-fluorobenzene
- 2-chloro-1-ethenyl-4-chlorobenzene
These compounds share similar structures but differ in the halogen substituents, which can influence their reactivity and applications. The presence of iodine in this compound makes it particularly useful in coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the formation of new carbon-carbon bonds.
Biological Activity
2-Chloro-1-ethenyl-4-iodobenzene is an organohalogen compound with potential applications in pharmaceuticals and agrochemicals. Its biological activity has been a subject of interest, particularly in the context of its synthesis and effects on various biological systems.
The compound features a chlorinated ethenyl group and an iodobenzene moiety, which contribute to its reactivity and biological interactions. The molecular formula is C9H7ClI, and it has a molecular weight of approximately 305.5 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on derivatives of related structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |
Compound B | MCF7 (Breast) | 0.67 |
Compound C | HCT-116 (Colon) | 0.80 |
Compound D | PC-3 (Prostate) | 0.87 |
These findings suggest that similar halogenated compounds may also exhibit anticancer effects, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Anti-inflammatory Effects
In addition to anticancer activity, halogenated compounds often possess anti-inflammatory properties. For example, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Compound E | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound F | 26.04 ± 0.36 | 31.4 ± 0.12 |
These compounds demonstrated a capacity to reduce prostaglandin E2 levels, thereby alleviating inflammation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of halogenated compounds is essential for optimizing their biological activity. The presence of electron-withdrawing groups such as chlorine or iodine significantly influences their reactivity and interaction with biological targets .
Case Studies
A notable case study involved the synthesis and evaluation of various substituted aryl compounds, where derivatives of this compound were tested for their anticancer and anti-inflammatory activities. The results indicated that modifications to the halogen substituents could enhance potency against specific cancer cell lines or improve anti-inflammatory efficacy .
Properties
IUPAC Name |
2-chloro-1-ethenyl-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClI/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRQNKPENILMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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